![molecular formula C16H12F3NO3 B2948461 2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 735307-24-1](/img/structure/B2948461.png)
2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
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Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups often play an important role in pharmaceuticals and agrochemicals .
Mode of Action
It’s known that trifluoromethyl groups can participate in radical trifluoromethylation, which involves the formation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process can influence various biochemical pathways, particularly those involving carbon-centered radicals .
Result of Action
The presence of the trifluoromethyl group can significantly influence the biological activity of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide . .
Future Directions
properties
IUPAC Name |
2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)12-4-6-13(7-5-12)20-15(22)10-23-14-3-1-2-11(8-14)9-21/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNWZOMAWOVIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
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